DFPMPy functions as a cyclometalating ligand. This means it can bond to a metal center through both its nitrogen lone pair and the delocalized pi-electron cloud in the benzene ring []. This specific binding makes DFPMPy valuable in forming complexes for photoredox catalysis reactions utilizing visible light [, ].
During photoredox catalysis, light irradiation excites the metal-ligand complex. This excitation triggers an electron transfer from the metal center to the DFPMPy ligand, known as metal-to- ligand charge transfer (MLCT) []. Following this electron transfer, the excited complex accepts an electron from another reactant, restarting the catalytic cycle [].
DFPMPy complexes exhibit excellent photocatalytic activity due to this mechanism [].
Research explores DFPMPy's potential in light-emitting electrochemical cells (LECs) due to its photoluminescent properties []. LECs are devices that convert electrical energy into light. LECs containing DFPMPy complexes have demonstrated photoluminescent quantum yields as high as 93% [].
The fluorine substituents in DFPMPy play a crucial role. These electron-withdrawing groups lower the energy level of the highest occupied molecular orbital (HOMO) in the molecule. This, in turn, results in a red-shift of the emission spectrum, making the LECs emit light at longer wavelengths [].